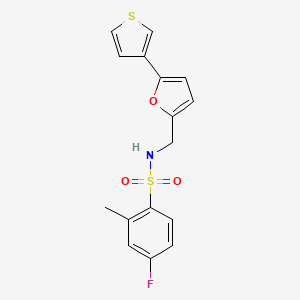

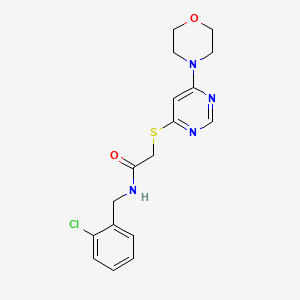

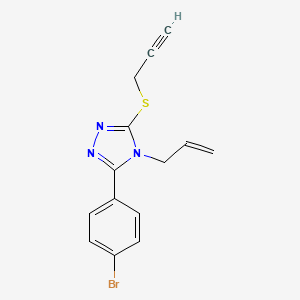

![molecular formula C21H13Cl2F3N2O B2500008 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 2418706-08-6](/img/structure/B2500008.png)

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole, is a multifaceted molecule that incorporates several functional groups and structural motifs, including an imidazole ring, a furan ring, and phenyl rings with various substituents. This compound is likely to exhibit a range of chemical properties and reactivity due to the presence of these different functional groups.

Synthesis Analysis

The synthesis of related imidazole compounds has been demonstrated through various methods. For instance, the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole was achieved by the Weidenhagen reaction, which involved the reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural, followed by alkylation to produce N-methyl derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, with significant torsion observed in some of the connecting bonds . This suggests that the compound of interest may also exhibit a planar imidazole ring, with potential torsion in the bonds connecting the various substituents, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of electrophilic substitution reactions, as seen with the N-methyl derivatives of bis(furan-2-yl)-1H-imidazole, which were subjected to nitration, bromination, sulfonation, hydroxymethylation, and acylation . Additionally, metallation reactions have been explored, with 1-methyl-2-(furyl-2)imidazole undergoing metallation primarily on the furan ring . These reactions highlight the potential chemical reactivity of the compound , particularly in terms of its ability to participate in electrophilic substitution and metallation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. The crystal structure analysis of a related compound indicates the presence of C-H…π interactions and π-π stacking, which could contribute to the stability of the crystal lattice . These interactions might also play a role in the solubility, melting point, and other physical properties of the compound of interest. The presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenyl could affect the electron density of the molecule, potentially impacting its acidity, basicity, and overall reactivity.

Aplicaciones Científicas De Investigación

Cardioprotective Efficacy and NHE-1 Inhibition

A study by Lee et al. (2009) synthesized and evaluated a series of compounds, including (2-aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines, as NHE-1 inhibitors. These compounds, sharing structural similarities with the specified compound, showed promising cardioprotective efficacy in both in vitro and in vivo models, in addition to high NHE-1 inhibitory activities (Lee et al., 2009).

Antimicrobial Applications

Tomi et al. (2016) synthesized a novel series of derivatives related to the compound and characterized them using various spectroscopic methods. These derivatives exhibited moderate to potent antimicrobial activity against several bacterial species and Candida albicans, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tomi et al., 2016).

Chemical Synthesis and Modification

The research conducted by Stoyanov et al. (1992) focused on the metallation of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles, demonstrating the chemical reactivity and potential for further modification of compounds within this chemical class, providing insights into synthetic strategies that could be applicable to the compound of interest (Stoyanov et al., 1992).

Biological Evaluation and Molecular Docking Studies

Ravula et al. (2016) conducted a study on novel pyrazoline derivatives, emphasizing the approach of using microwave-assisted synthesis for higher yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showcasing the diverse biological applications of structurally related compounds (Ravula et al., 2016).

Structural and Electronic Effects on Ligand Properties

Eseola et al. (2010) synthesized a series of new imidazole-based heterocycles to study the effects of substituents on N-donor strengths. This research provides valuable insights into how modifications to the imidazole core, similar to the compound of interest, can influence ligand properties, crucial for drug design and molecular science applications (Eseola et al., 2010).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the imidazole derivative.

Biochemical Pathways

It is known that imidazole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways .

Result of Action

Given that imidazole derivatives can affect various biological activities, it is likely that this compound could have a range of molecular and cellular effects .

Propiedades

IUPAC Name |

2-[5-(2,4-dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2F3N2O/c1-11-19(12-2-4-13(5-3-12)21(24,25)26)28-20(27-11)18-9-8-17(29-18)15-7-6-14(22)10-16(15)23/h2-10H,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMVMBJTTFITIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

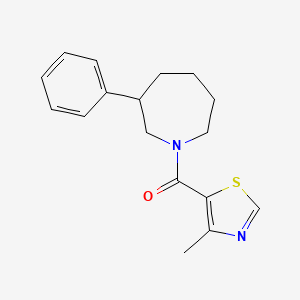

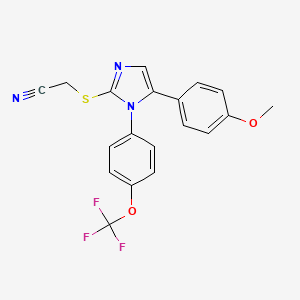

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)

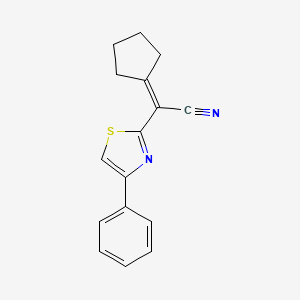

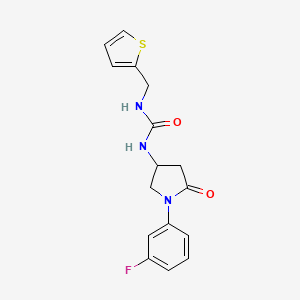

![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)

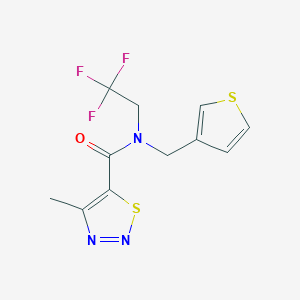

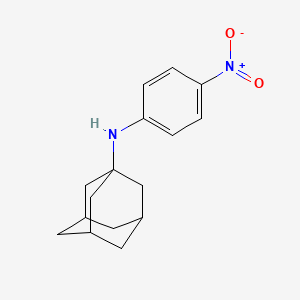

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)